Product packaging for An inositol(Cat. No.:CAS No. 488-55-1)

An inositol

Cat. No.: B130416
CAS No.: 488-55-1
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inositol, often referred to as Vitamin B8, is a cyclic sugar alcohol fundamental to cellular physiology. It is a key structural component of membrane phospholipids, such as phosphatidylinositol, and serves as a precursor for vital second messengers, including inositol triphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium mobilization and protein kinase C activation . This central role in signal transduction makes Inositol an indispensable reagent for studying intracellular messaging in response to hormones, neurotransmitters, and growth factors . In research settings, Inositol is extensively utilized to investigate metabolic syndromes and endocrine disorders. Its function as a component of inositol phosphoglycans (IPGs) in the insulin signaling pathway underpins its application in studies aimed at understanding and ameliorating insulin resistance . This mechanism is particularly relevant in modeling conditions like Polycystic Ovary Syndrome (PCOS), where specific ratios of its isomers, myo-inositol and D-chiro-inositol, have been shown to influence ovarian steroidogenesis, improve metabolic parameters, and support follicular maturation . Furthermore, its research value extends to neurobiology, where it is used to explore the pathophysiology of mood disorders, with studies suggesting its potential to modulate serotonin and dopamine receptor sensitivity . Emerging research avenues also include its potential role in bone health, via the PI3K-Akt signaling pathway in osteoblasts and osteoclasts, and in respiratory function, as a component of pulmonary surfactant . This product is provided for research purposes only and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B130416 An inositol CAS No. 488-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
Record name myo-Inositol
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Inositol Metabolism and Homeostasis

Biosynthesis Pathways of Inositol (B14025)

The primary pathway for myo-inositol biosynthesis in eukaryotes originates from glucose. wikipedia.orgatamankimya.comresearchgate.neticrisat.org

The myo-inositol biosynthesis pathway initiates with D-glucose 6-phosphate (G6P). wikipedia.orgatamankimya.comresearchgate.neticrisat.org This two-step process involves the enzymatic conversion of G6P to 1L-myo-inositol 1-phosphate (also known as myo-inositol 1-phosphate or inositol 3-phosphate). wikipedia.orgresearchgate.net This isomerization is catalyzed by myo-inositol 1-phosphate synthase (MIPS), a rate-limiting enzyme in this pathway. wikipedia.orgresearchgate.neticrisat.orgnih.gov Subsequently, myo-inositol 1-phosphate is dephosphorylated by an inositol monophosphatase (IMPA) to yield free myo-inositol. wikipedia.orgresearchgate.net In humans, significant myo-inositol synthesis occurs in the kidneys and testicles, producing several grams daily. wikipedia.org

The key steps of the Glucose-6-phosphate pathway are summarized in the table below:

StepSubstrateEnzymeProduct
1D-Glucose 6-phosphatemyo-Inositol 1-phosphate synthase1L-myo-Inositol 1-phosphate
21L-myo-Inositol 1-phosphateInositol monophosphatasemyo-Inositol

While the Glucose-6-phosphate pathway is the primary route for de novomyo-inositol biosynthesis, myo-inositol kinase (MIK) is primarily involved in the phosphorylation of myo-inositol to produce inositol phosphates, rather than its de novo synthesis from simpler precursors. mdpi.comnih.gov Specifically, MIK (EC 2.7.1.64) phosphorylates myo-inositol at the 3-position, initiating a "Lipid Independent" pathway for inositol hexakisphosphate (InsP6) synthesis, a pathway historically associated with plants and slime molds. mdpi.com In animals, the myo-inositol 1-phosphate synthase (MIPS) pathway can bypass the requirement for MIK in myo-inositol synthesis. mdpi.com

Interconversion of Inositol Stereoisomers

Beyond myo-inositol, other stereoisomers exist in nature, including D-chiro-inositol, L-chiro-inositol, scyllo-inositol, muco-inositol, neo-inositol, allo-inositol, epi-inositol, and cis-inositol. mycocentral.euatamankimya.com The interconversion between these isomers is a critical aspect of inositol homeostasis.

A key interconversion in mammalian systems is the transformation of myo-inositol to D-chiro-inositol, mediated by tissue-specific epimerases. mycocentral.euguidetomalariapharmacology.orgstekom.ac.idnih.gov This epimerase activity is notably insulin-dependent, with insulin (B600854) stimulating the conversion. mycocentral.euunimore.itguidetomalariapharmacology.orgstekom.ac.id The conversion rate of myo-inositol to D-chiro-inositol typically ranges from 3% to approximately 9% in various tissues, while the production of other inositol isomers through epimerization is minimal, often less than 0.06% of the total myo-inositol. guidetomalariapharmacology.org Insulin resistance can lead to a reduction in epimerase activity, impacting the myo-inositol to D-chiro-inositol ratio in tissues like kidney, liver, and muscle. mycocentral.eustekom.ac.idontosight.ai The varying ratios of myo-inositol to D-chiro-inositol across different tissues suggest a specific regulation of epimerase activity tailored to tissue-specific needs. guidetomalariapharmacology.orgstekom.ac.id

Inositol Catabolism

The catabolism of myo-inositol is a process by which the molecule is broken down within the body, contributing to its metabolic fate and cellular homeostasis. mdpi.com In eukaryotes, the primary pathway for myo-inositol catabolism involves the enzyme myo-inositol oxygenase (MIOX). unimore.iticrisat.orgmicrobiologyresearch.org MIOX catalyzes the ring cleavage of myo-inositol, incorporating oxygen and converting it into D-glucuronic acid. unimore.itmicrobiologyresearch.org D-glucuronic acid can then enter various metabolic pathways, including the glucuronate–xylulose pathway, which leads to the production of D-xylulose-5-phosphate and subsequent entry into the pentose (B10789219) phosphate (B84403) cycle, contributing to nucleic acid synthesis and energy production. unimore.iticrisat.orgmicrobiologyresearch.org This glucuronate–xylulose pathway is recognized as the sole myo-inositol catabolic pathway in eukaryotes. microbiologyresearch.org In certain prokaryotes, such as Rhizobium leguminosarum, myo-inositol catabolism proceeds via intermediates like 2-keto-myo-inositol and D-2,3-diketo-4-deoxy epi-inositol, facilitated by enzymes such as myo-inositol dehydrogenase and 2-keto-myo-inositol dehydratase. wikipedia.org

Regulation of Inositol Levels and Transport

The regulation of inositol levels is crucial for cellular function, with intracellular concentrations of myo-inositol often being significantly higher (5 to 500 times) than extracellular concentrations, suggesting active transport mechanisms. mycocentral.eu Insulin plays a key role in regulating inositol levels by stimulating the irreversible conversion of myo-inositol to D-chiro-inositol through epimerase activity, which can lead to a reduction in myo-inositol levels. mycocentral.euguidetomalariapharmacology.org This insulin-dependent epimerization is a significant factor in modulating the myo-inositol to D-chiro-inositol ratio, which is important for various metabolic processes. guidetomalariapharmacology.orgstekom.ac.idnih.gov Endogenous synthesis, primarily in the kidneys, also contributes to maintaining inositol levels, producing a few grams per day. mycocentral.euwikipedia.org

Cellular Uptake and Efflux Mechanisms

Mammalian cells employ sophisticated mechanisms to acquire and regulate intracellular inositol concentrations, involving both active uptake from the extracellular environment and controlled efflux pathways. Inositol can also be synthesized de novo from glucose within the cell. researchgate.netwikipedia.orgcambridge.orgcambridge.org

Uptake Mechanisms: The primary mode of inositol acquisition from the extracellular milieu is through active transport, mediated by specific symporters. These transporters facilitate the movement of inositol against its concentration gradient, often coupling its entry with that of other ions. researchgate.netnih.govnih.govebi.ac.uk

Sodium/myo-Inositol Transporters (SMITs): Two key high-affinity sodium-coupled transporters, Sodium/myo-Inositol Transporter-1 (SMIT1) and Sodium/myo-Inositol Transporter-2 (SMIT2), are responsible for a significant portion of inositol uptake. researchgate.netnih.govnih.govscielo.br These symporters cotransport two sodium ions for each myo-inositol molecule, leveraging the sodium gradient across the cell membrane. nih.gov SMIT1 is widely distributed throughout the central nervous system (CNS). cambridge.org Inositol uptake via these transporters is saturable and sodium-dependent. umich.edunih.gov

H+/myo-Inositol Transporter (HMIT): The H+/myo-Inositol transporter (HMIT) provides another active uptake pathway, operating as a lower-affinity proton-coupled symporter. researchgate.netnih.govnih.gov In neurons, which are unable to synthesize inositol de novo, uptake from the extracellular environment is the sole source. embopress.org HMIT can be dynamically regulated, with its surface expression increasing following cellular depolarization, activation of protein kinase C, or elevated intracellular calcium concentrations, particularly in regions of nerve growth and at varicosities, thereby enhancing myo-inositol uptake. embopress.org

Cellular inositol uptake is also influenced by osmotic conditions. In hypertonic environments, inositol uptake increases, highlighting its role as an osmolyte in maintaining cell volume and fluid balance, particularly in the fetoplacental unit and CNS. nih.govdrugbank.comnih.gov Renal cells, for instance, can adjust the number of functional SMITs to regulate osmolality. nih.gov Notably, hyperglycemia can competitively inhibit inositol uptake due to the structural similarity between glucose and inositol, leading to reduced inositol levels in tissues. nih.govnih.govumich.edu

Endogenous Synthesis: Beyond uptake, mammalian cells can synthesize myo-inositol de novo. This process begins with glucose-6-phosphate (G6P), which is isomerized to myo-inositol 1-phosphate by inositol-3-phosphate synthase (ISYNA1), followed by dephosphorylation to free myo-inositol by inositol monophosphatase (IMPA1). researchgate.netwikipedia.orgcambridge.orgcambridge.org The kidneys are a major site of this biosynthesis, estimated to produce approximately 2 grams of myo-inositol per day in humans. wikipedia.orgnih.govbmj.com The liver and brain also contribute to myo-inositol synthesis, albeit in smaller quantities. nih.govbmj.com

Efflux Mechanisms: Maintaining cellular inositol homeostasis necessitates mechanisms for its removal from the cell. Inositol efflux pathways primarily involve passive, low-affinity transport systems. physiology.orgnih.gov

Volume-Sensitive Anion Channels: Swelling-activated inositol efflux is predominantly mediated by volume-sensitive anion channels. physiology.orgnih.govumich.eduarvojournals.orgarvojournals.org This process is sodium-independent and is characterized by its inhibition by various anion transport blockers, certain lipoxygenase blockers, and polyunsaturated fatty acids. physiology.orgnih.gov Studies in lens epithelial cells indicate that myo-inositol efflux occurs via putative chloride channels and is stimulated by hypotonic solutions and a reduction in ionic strength. arvojournals.orgarvojournals.org The characteristics of inositol efflux are similar to those observed for volume-regulatory sorbitol and taurine (B1682933) efflux in various cell types, suggesting a common underlying transport mechanism. physiology.orgnih.gov

Tissue-Specific Distribution and Concentration

Inositol and its diverse biochemical derivatives are widely distributed across mammalian tissues and cells, existing primarily in their free form or covalently bound to phospholipids (B1166683) as phosphatidylinositol (PI). annualreviews.orgresearchgate.netmdpi.com The concentration and predominant form of inositol vary significantly among different tissues, reflecting their distinct metabolic requirements and physiological functions. annualreviews.orguliege.be

High Concentration Tissues: Certain tissues maintain remarkably high concentrations of inositol, often exceeding plasma levels by a considerable margin.

Brain: The brain exhibits the highest concentration of myo-inositol, with intracellular levels typically 5 to 500 times greater than those in the extracellular fluid. wikipedia.orgumich.eduumich.eduuliege.be Brain myo-inositol levels can be 10- to 15-fold higher than in blood. nih.govbmj.com Within the CNS, inositol concentrations in neural cells can be three to four times that of the whole brain. umich.edu This high concentration underscores its crucial role in neural function, where inositol phospholipids serve as precursors for intracellular second messengers. cambridge.org However, inositol is readily lost from brain tissue if cell integrity is compromised. umich.edu

Kidneys: Kidneys are also characterized by high inositol levels and play a significant role in regulating plasma inositol concentrations. annualreviews.orgcambridge.orgnih.govmdpi.comunimore.it

Male Reproductive Tract: The organs of the male reproductive tract are exceptionally rich in free inositol. Seminal plasma, for instance, contains concentrations several-fold greater than those found in blood, with high levels confirmed in epididymal, vesicular, and prostatic fluids. annualreviews.orgnih.govconicet.gov.ar The seminal vesicles have been identified as a principal storage site for myo-inositol. conicet.gov.ar

Ovaries: Myo-inositol levels are elevated in tissues with high glucose utilization, including the ovaries. nih.gov

Lens and Optic Nerve: The lens and optic nerve also demonstrate remarkably high inositol concentrations. uliege.be

Other Tissues: The thyroid, pituitary gland, spleen, and liver actively concentrate labeled inositol from the bloodstream. annualreviews.orgnih.gov

Lower Concentration Tissues: Conversely, some tissues maintain relatively lower inositol concentrations or exhibit different predominant forms.

Muscle Tissues: Muscle tissues, including the diaphragm and heart, concentrate relatively little inositol from the blood. annualreviews.orgnih.gov Skeletal muscle generally shows much lower inositol levels compared to the heart or brain. uliege.be

Epididymal Fat Pad: This tissue also concentrates minimal inositol. annualreviews.orgnih.gov

Plasma: In normal human subjects, the plasma concentration of free inositol is approximately 30 µM, significantly lower than tissue concentrations. annualreviews.org

Human Breast Milk: Myo-inositol is present in human breast milk at concentrations of about 0.6 mM during 3-7 months of lactation, with free myo-inositol accounting for approximately 93% of the total inositol content. annualreviews.orgpnas.org Levels are highest postpartum and gradually decrease. pnas.org

Forms and Distribution Patterns: In terms of its chemical forms, free inositol predominates in the brain, kidney, lung, plasma, and intestine. annualreviews.org In contrast, inositol phospholipid is the predominant form in the pancreas, heart, liver, and muscle. annualreviews.org D-chiro-inositol (DCI), another stereoisomer, is found in higher concentrations in tissues primarily involved in glucose storage, such as the liver and muscles. nih.gov The tissue content of myo-inositol, with the notable exception of the brain, is highly dependent on dietary inositol intake. nih.gov Furthermore, conditions like insulin resistance and elevated glucose levels can impair inositol uptake into various tissues. nih.gov

Table 1: Representative Inositol Concentrations in Various Mammalian Tissues

Tissue/FluidConcentration / FormOrganism (if specified)Reference
Brain (Intracellular)5 to 500 times greater than extracellularMammalian wikipedia.org
Brain (Gray Matter)193 mg/100g wet tissueHuman uliege.be
Brain (White Matter)217.2 mg/100g wet tissueHuman uliege.be
Kidney~3.5 mmol/g wet weightMouse unimore.it
Liver~0.5 mmol/g wet weightMouse unimore.it
Lens150 mg/100g wet tissueBovine uliege.be
Optic Nerve100 mg/100g wet tissueBovine uliege.be
Heart Muscle (Fresh)~85 mg/100gUnspecified uliege.be
Heart Muscle (Post-mortem)~125 mg/100gUnspecified uliege.be
Plasma~30 µM (normal)Human annualreviews.org
Plasma50 µM (n-day-old animals, control diet)Rat annualreviews.org
Human Breast Milk~0.6 mM (3-7 months lactation)Human annualreviews.org
Human Breast Milk180 ± 41 µg/mL (free myo-inositol, 2 weeks postpartum)Human pnas.org

Inositol in Cellular Signaling and Second Messenger Systems

Phosphatidylinositol (PtdIns) and Phosphoinositides (PIPs)

Phosphatidylinositol (PtdIns) is a glycerophospholipid that consists of a myo-inositol headgroup, a glycerol (B35011) backbone, and two fatty acid tails. wikipedia.org It is a minor component of the cytosolic leaflet of eukaryotic cell membranes and serves as the precursor for a family of phosphorylated derivatives known as phosphoinositides (PIPs). cellsignal.comnih.gov These molecules are central to cellular signaling, acting as molecular switches that regulate a multitude of cellular functions. nih.gov

The inositol (B14025) ring of PtdIns can be reversibly phosphorylated at the 3, 4, and 5-hydroxyl positions by specific lipid kinases, giving rise to seven distinct phosphoinositide species. wikipedia.orgcellsignal.com This dynamic phosphorylation and dephosphorylation allows for the rapid and localized production of different PIPs, each with a specific role in cellular regulation. cellsignal.commdpi.com

Phosphoinositide SpeciesCommon Abbreviation
Phosphatidylinositol 3-phosphatePI(3)P
Phosphatidylinositol 4-phosphatePI(4)P
Phosphatidylinositol 5-phosphatePI(5)P
Phosphatidylinositol 3,4-bisphosphatePI(3,4)P2
Phosphatidylinositol 3,5-bisphosphatePI(3,5)P2
Phosphatidylinositol 4,5-bisphosphatePI(4,5)P2
Phosphatidylinositol 3,4,5-trisphosphatePI(3,4,5)P3 or PIP3

The synthesis of PtdIns primarily occurs at the endoplasmic reticulum (ER). nih.govmdpi.com From the ER, PtdIns is transported to other cellular membranes where it serves as the substrate for a host of phosphoinositide kinases and phosphatases. cellsignal.comnih.gov These enzymes are responsible for the interconversion of the various PIP species, a tightly regulated process that ensures the specific localization and concentration of each PIP at different subcellular compartments. mdpi.comresearchgate.net

The spatial and temporal distribution of PIPs is crucial for their function. For instance, PI(4,5)P2 is predominantly found at the plasma membrane, while PI(3)P is enriched in early endosomes, and PI(4)P is concentrated in the Golgi apparatus. cornell.edu This distinct localization creates a unique "lipid identity" for each organelle, which is critical for the recruitment of specific effector proteins that mediate downstream signaling events. cornell.edu

The interconversion of these lipids is a dynamic process. For example, the activation of phospholipase C (PLC) by extracellular signals leads to the hydrolysis of PI(4,5)P2 at the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govportlandpress.com Conversely, PI(4,5)P2 can be synthesized from PI(4)P by the action of phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks). researchgate.net This cycle of synthesis and breakdown is fundamental to many signal transduction pathways. nih.gov

Enzyme ClassFunctionKey Substrates/Products
Phosphoinositide KinasesAdd phosphate (B84403) groups to the inositol ringPtdIns -> PIPs
Phosphoinositide PhosphatasesRemove phosphate groups from the inositol ringPIPs -> PtdIns or other PIPs
Phospholipase C (PLC)Hydrolyzes PI(4,5)P2PI(4,5)P2 -> IP3 + DAG

Phosphoinositides are master regulators of membrane trafficking, the process by which cells transport molecules to and from different organelles and the plasma membrane. semanticscholar.orgnih.gov They achieve this by recruiting and activating a diverse array of effector proteins that control various aspects of vesicle formation, transport, and fusion. mdpi.comsemanticscholar.org

Different PIPs mark specific membrane domains and thereby regulate distinct trafficking steps. researchgate.net For example:

PI(4,5)P2 at the plasma membrane is essential for endocytosis, the process by which cells internalize substances. nih.gov

PI(3)P on endosomal membranes recruits proteins involved in the sorting of cargo within the endocytic pathway. mdpi.comnih.gov

PI(4)P at the Golgi apparatus is crucial for the budding of transport vesicles destined for the plasma membrane. nih.govresearchgate.net

PI(3,5)P2 , although a low-abundance lipid, plays a critical role in the regulation of endosomal and lysosomal dynamics. mdpi.comnih.gov

The dynamic interconversion of PIPs is also essential for the progression of membrane trafficking events. For instance, the conversion of PI(4,5)P2 to PI(3,4)P2 is a key step in the maturation of clathrin-coated vesicles during endocytosis. nih.gov This tightly controlled lipid remodeling ensures the directionality and specificity of vesicular transport.

Inositol Phosphates (IPs) as Second Messengers

Inositol phosphates are a group of soluble signaling molecules derived from the hydrolysis of phosphoinositides or through the phosphorylation of inositol. nih.gov These molecules act as second messengers, relaying signals from receptors on the cell surface to intracellular effector proteins. nih.govsigmaaldrich.com The family of inositol phosphates is vast and structurally diverse, with different phosphorylation patterns on the inositol ring leading to distinct biological activities. nih.gov

One of the most well-characterized inositol phosphates is inositol 1,4,5-trisphosphate (IP3). wikipedia.org IP3 is generated at the plasma membrane from the hydrolysis of PI(4,5)P2 by phospholipase C (PLC), an event often triggered by the binding of hormones, neurotransmitters, or growth factors to their respective cell surface receptors. wikipedia.orgyoutube.com

Once produced, the small, water-soluble IP3 molecule diffuses through the cytoplasm and binds to specific receptors, known as IP3 receptors (IP3Rs), located on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.gov The ER serves as a major intracellular storage site for calcium ions (Ca2+). The binding of IP3 to its receptors opens these channels, leading to a rapid release of Ca2+ from the ER into the cytoplasm. wikipedia.orgnih.gov

This transient increase in cytosolic Ca2+ concentration constitutes a powerful intracellular signal that regulates a wide range of cellular processes, including:

Muscle contraction

Neurotransmitter release

Fertilization

Gene transcription

Metabolism physiology.orgresearchgate.net

The IP3/Ca2+ signaling pathway is a fundamental mechanism by which cells respond to external stimuli and fine-tune their physiological responses. physiology.org

Inositol pyrophosphates (PP-InsPs) are a more recently discovered class of inositol phosphates characterized by the presence of one or two pyrophosphate (diphosphate) groups attached to the inositol ring. frontiersin.org These "high-energy" molecules, also known as InsP7 and InsP8, are involved in a diverse range of cellular processes, acting at the interface of cell signaling and metabolism. nih.govnih.gov

Inositol pyrophosphates are synthesized from inositol hexakisphosphate (InsP6), the most abundant inositol phosphate in eukaryotic cells. mdpi.comvt.edu The biosynthesis of PP-InsPs is primarily catalyzed by two families of enzymes:

Inositol hexakisphosphate kinases (IP6Ks) , which phosphorylate InsP6 to generate InsP7.

Diphosphoinositol pentakisphosphate kinases (PPIP5Ks) , which can further phosphorylate InsP7 to produce InsP8. nih.gov

The regulation of PP-InsP levels is crucial for their signaling functions. The enzymes responsible for their synthesis and degradation are subject to various regulatory mechanisms, allowing cells to precisely control the concentration of these potent signaling molecules in response to changing environmental conditions. nih.govvt.edu Research has shown that PP-InsPs are involved in sensing cellular energy status and phosphate homeostasis. nih.govmdpi.com

Inositol Pyrophosphates (PP-InsPs/InsP7/InsP8)

Role in Protein Pyrophosphorylation

Inositol, in the form of inositol pyrophosphates (PP-IPs), plays a crucial role in a unique post-translational modification known as protein pyrophosphorylation. mdpi.comnih.govfrontiersin.org These highly energetic molecules, such as 5-diphosphoinositol pentakisphosphate (5-IP7) and bis-diphosphoinositol tetrakisphosphate (IP8), contain high-energy phosphoanhydride bonds. mdpi.comnih.gov The synthesis of PP-IPs is mediated by two classes of enzymes: inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol-pentakisphosphate kinases (PPIP5Ks), which add pyrophosphate moieties to the inositol ring. mdpi.comfrontiersin.org

The mechanism of protein pyrophosphorylation is a distinct two-step process. researchgate.net First, a target protein is conventionally phosphorylated on a serine residue by a protein kinase, such as casein kinase 2 (CK2), using Adenosine (B11128) triphosphate (ATP) as the phosphate donor. nih.govresearchgate.netnih.gov In the second step, a PP-IP molecule, like IP7, acts as a phosphate donor, transferring its β-phosphate to the already phosphorylated serine. mdpi.comnih.govresearchgate.net This non-enzymatic transfer results in the formation of a pyrophosphoserine residue on the protein. researchgate.netnih.gov

This modification is not merely an addition of a phosphate group; it changes the chemical properties of the phosphorylated site. Pyrophosphorylated proteins are notably more resistant to the action of phosphatases and more acid-labile compared to proteins with standard phosphorylation, suggesting a novel method of regulating protein function. nih.gov Protein pyrophosphorylation has been shown to modulate a variety of cellular processes, including ribosome biogenesis, vesicle trafficking, and transcription. frontiersin.orgnih.gov

Table 1: Key Molecules in Protein Pyrophosphorylation

MoleculeClassRole in Pyrophosphorylation
Inositol Pyrophosphates (PP-IPs) Signaling MoleculeDonates the terminal (β) phosphate group to a phosphoserine residue on a target protein. mdpi.comnih.gov
5-diphosphoinositol pentakisphosphate (5-IP7) Inositol PyrophosphateA specific PP-IP that acts as a high-energy phosphate donor for pyrophosphorylation. mdpi.com
Inositol Hexakisphosphate Kinases (IP6Ks) EnzymeSynthesizes PP-IPs by transferring a phosphate group to Inositol hexakisphosphate (IP6). mdpi.comnih.gov
Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) EnzymeSynthesizes PP-IPs by adding a pyrophosphate moiety to the inositol ring. mdpi.comfrontiersin.org
Target Proteins VariousUndergo pyrophosphorylation on serine residues, leading to altered function.
Casein Kinase 2 (CK2) Enzyme (Protein Kinase)Primes target proteins for pyrophosphorylation by first phosphorylating serine residues using ATP. nih.gov

Inositol Phosphoglycans (IPGs) in Signal Transduction

Inositol phosphoglycans (IPGs) function as important second messengers, particularly in mediating the metabolic actions of insulin (B600854). nih.govnih.govresearchgate.net These molecules are released from the outer leaflet of the cell membrane following insulin binding to its receptor. This binding activates a specific phospholipase C that hydrolyzes glycosylphosphatidylinositol (GPI) lipids, releasing IPGs. nih.govresearchgate.netnih.gov

There are two main types of IPGs, one containing myo-inositol (IPG-A) and another containing D-chiro-inositol (IPG-P). nih.govnih.gov Both have been demonstrated to possess insulin-mimetic activity, regulating key intracellular enzymes involved in glucose and lipid metabolism. nih.gov For instance, IPGs can activate phosphoprotein phosphatase 2C-α (PP2Cα) and pyruvate dehydrogenase (PDH) phosphatase, which enhances oxidative glucose metabolism. nih.gov They also play a role in inhibiting adenylyl cyclase and protein kinase A, contributing to antilipolytic effects. nih.gov

The IPG signaling system is crucial for insulin's effects on both glucose disposal and steroidogenesis. nih.gov Alterations in the availability or metabolism of IPGs have been observed in conditions associated with insulin resistance, highlighting their significance in maintaining metabolic homeostasis. nih.gov

Table 2: Functions of Inositol Phosphoglycans (IPGs) in Signal Transduction

FunctionMediating Enzyme/PathwayMetabolic Outcome
Insulin Mimetic Activity Acts as second messengers downstream of the insulin receptor. nih.govRegulation of glucose and lipid metabolism.
Enzyme Activation Activates phosphoprotein phosphatase 2C-α (PP2Cα) and pyruvate dehydrogenase (PDH) phosphatase. nih.govEnhanced oxidative glucose metabolism.
Enzyme Inhibition Inhibits adenylyl cyclase and protein kinase A. nih.govAntilipolytic and lipogenic effects.
Glucose Metabolism Stimulates glycogen (B147801) synthase. nih.govIncreased glucose storage.
Steroidogenesis Modulation Mediates insulin's effects on steroid biosynthesis. nih.govRegulation of hormone production.

Inositol's Role in Neurotransmitter Signal Transduction

Inositol is a fundamental component of the phosphoinositide (PI) signaling pathway, a major intracellular second messenger system utilized by numerous neurotransmitter receptors. nih.govpatsnap.com Within neuronal cell membranes, inositol is found in the form of phosphatidylinositol 4,5-bisphosphate (PIP2). patsnap.com Upon the binding of a neurotransmitter to its specific G-protein coupled receptor (GPCR), the enzyme phospholipase C (PLC) is activated. patsnap.comwikipedia.org PLC then hydrolyzes PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comwikipedia.orgnih.gov

IP3 is a soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). patsnap.comnih.gov The resulting increase in intracellular Ca2+ concentration modulates a wide array of neuronal functions. Simultaneously, DAG remains in the cell membrane and activates protein kinase C (PKC), which phosphorylates various target proteins, further propagating the signal. patsnap.com This PI signaling cascade is a common transduction mechanism for several key neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems. nih.gov

Serotonergic System Modulation

The phosphoinositide second messenger system is intricately linked with the function of specific serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.gov These receptors are coupled to the activation of phospholipase C. nih.gov When serotonin binds to these receptors, it initiates the hydrolysis of PIP2, leading to the generation of IP3 and DAG. nih.gov This signaling cascade is a key mechanism through which serotonin exerts its effects on mood and behavior. healthline.com

Research suggests that the availability of myo-inositol can influence the sensitivity and function of these serotonin receptors. quora.comresearchgate.net Studies have indicated that inositol may reduce the desensitization of 5-HT2 receptors that can occur with prolonged stimulation. researchgate.net By acting as a precursor for PIP2 synthesis, adequate inositol levels are necessary to maintain the fidelity of the serotonergic signal transduction pathway. nih.gov Therefore, inositol plays a significant modulatory role in the central serotonergic system.

Table 3: Inositol and the Serotonergic System

Receptor SubtypeSignal Transduction LinkEffect of Inositol Modulation
5-HT2A / 5-HT2C Coupled to Phospholipase C (PLC), leading to PIP2 hydrolysis and generation of IP3 and DAG. nih.govMyo-inositol potentiates 5-HT facilitation and reduces receptor desensitization. researchgate.net
General Serotonergic System Inositol is a precursor for the PI cycle, which is a source of second messengers for serotonin receptors. nih.govMay improve symptoms in conditions affecting serotonin by influencing neurotransmitter signaling processes. healthline.com

Noradrenergic System Modulation

The noradrenergic system, which utilizes norepinephrine as its primary neurotransmitter, also relies on the phosphoinositide signaling pathway. Specifically, the α1-adrenergic receptors are Gq-protein coupled receptors that, upon activation by norepinephrine, stimulate phospholipase C (PLC). nih.govmdpi.com This activation leads to the hydrolysis of PIP2 and the subsequent production of the second messengers IP3 and DAG. mdpi.com The release of intracellular calcium via IP3 and the activation of PKC by DAG are critical steps in mediating the physiological responses to α1-adrenergic stimulation, which include processes like smooth muscle contraction. mdpi.com As a key component of this pathway's substrate, inositol is essential for the proper functioning and signal transduction of the noradrenergic system.

Dopaminergic System Modulation

Inositol-based signaling is also involved in the modulation of the dopaminergic system. While dopamine (B1211576) receptors are often associated with cyclic AMP (cAMP) signaling, certain subtypes, such as the D1 receptor, can also couple to the Gq protein and activate the phospholipase C pathway. nih.gov This activation results in the production of IP3 and DAG, influencing intracellular calcium levels and protein kinase C activity. nih.gov In this way, the phosphoinositide cycle serves as a crucial signaling cascade for mediating some of dopamine's effects. Inositol's role as a precursor for this pathway suggests it is necessary for maintaining the responsiveness of these dopaminergic signaling routes, which are vital for reward, motivation, and motor control. calgaryneuropathy.com

Inositol's Role in Insulin Signaling and Glucose Metabolism

Inositol, a carbocyclic sugar, plays a pivotal role in cellular signaling, acting as a precursor for a number of second messengers involved in various metabolic processes. Its isomers, primarily myo-inositol (MI) and D-chiro-inositol (DCI), are integral components of intracellular pathways that govern insulin signaling and glucose metabolism. Deficiencies or abnormalities in inositol metabolism have been linked to insulin resistance, a condition central to the pathophysiology of various metabolic disorders.

Insulin Sensitization Mechanisms

Inositol enhances insulin sensitivity through a variety of mechanisms, primarily by acting as a precursor for inositol phosphoglycans (IPGs), which function as second messengers in the insulin signaling cascade. pnas.orgnih.gov When insulin binds to its receptor on the cell surface, it triggers the hydrolysis of glycosylphosphatidylinositol (GPI) lipids in the cell membrane, releasing IPGs. pnas.org These IPGs can then modulate the activity of several intracellular enzymes involved in glucose and lipid metabolism, thereby mimicking some of the effects of insulin. nih.govnih.gov

Myo-inositol and D-chiro-inositol are the two main inositol stereoisomers involved in this process. MI is the most abundant isomer in tissues and is a precursor for DCI, a conversion that is catalyzed by an insulin-dependent epimerase. nih.govnih.gov In states of insulin resistance, the activity of this epimerase is often impaired, leading to a deficiency of DCI in insulin-sensitive tissues like muscle, liver, and fat. nih.govtaylorandfrancis.com

The insulin-sensitizing effects of inositol are also attributed to its ability to:

Improve Insulin Receptor Activity: Myo-inositol has been shown to enhance the activity of insulin receptors, facilitating a more robust response to circulating insulin. nih.gov

Modulate Downstream Signaling Pathways: Inositols and their derivatives can influence key signaling molecules downstream of the insulin receptor, such as those in the PI3K/Akt pathway, which is crucial for glucose uptake and utilization. nih.govnih.gov DCI, in particular, has been found to modulate the PI3K/Akt pathway, contributing to reduced blood glucose concentrations. nih.gov

Reduce Inflammatory Markers and Oxidative Stress: Chronic inflammation and oxidative stress are known to impair insulin signaling. Myo-inositol has been observed to reduce the expression of inflammatory markers, which may contribute to improved insulin sensitivity. nih.gov

The following table summarizes key research findings on the mechanisms of inositol-mediated insulin sensitization:

Inositol Isomer(s)Mechanism of ActionKey Research Finding
Myo-inositol (MI) & D-chiro-inositol (DCI)Act as second messengers in the insulin signaling pathway.Function as precursors to inositol phosphoglycans (IPGs) that mimic insulin's effects. pnas.orgnih.gov
Myo-inositol (MI)Enhances insulin receptor activity.Improves the cell's response to insulin. nih.gov
D-chiro-inositol (DCI)Modulates the PI3K/Akt signaling pathway.Contributes to the reduction of blood glucose levels. nih.gov
Myo-inositol (MI)Reduces inflammatory markers and oxidative stress.Helps to mitigate factors that impair insulin signaling. nih.gov

Glycogen Synthesis Regulation

Inositol plays a significant role in the regulation of glycogen synthesis, the process of storing glucose in the form of glycogen in the liver and muscles. This function is primarily mediated through its derivatives, which act as second messengers in the insulin signaling pathway that controls glycogen metabolism. pnas.orgwikipedia.org

Both myo-inositol and D-chiro-inositol are involved in this regulatory process. D-chiro-inositol, in particular, appears to be a key player in promoting glycogen storage. nih.govintimaterose.com The mechanisms by which inositols regulate glycogen synthesis include:

Activation of Glycogen Synthase: Inositol phosphoglycans (IPGs), derived from MI and DCI, can activate protein phosphatase 2C-alpha (PP2Cα). wikipedia.org Activated PP2Cα can then directly dephosphorylate and activate glycogen synthase, the rate-limiting enzyme in glycogen synthesis. wikipedia.org

Inactivation of Glycogen Synthase Kinase-3 (GSK-3): The insulin signaling pathway, influenced by inositols, leads to the activation of protein kinase B (Akt). wikipedia.org Akt, in turn, phosphorylates and inactivates glycogen synthase kinase-3 (GSK-3). wikipedia.org Since GSK-3 normally inhibits glycogen synthase, its inactivation leads to the activation of glycogen synthase and the promotion of glycogen synthesis. wikipedia.org Studies have shown that DCI can decrease the expression of GSK3β, further contributing to the upregulation of glycogen synthesis. researchgate.net

Enhancement of Insulin Action on Glycogen Synthase: Early studies demonstrated that the administration of DCI improves insulin sensitivity and enhances insulin's action on muscle glycogen synthase. tandfonline.com

The table below outlines the key molecules and their roles in inositol-mediated regulation of glycogen synthesis:

MoleculeRole in Glycogen Synthesis RegulationEffect of Inositol
Inositol Phosphoglycans (IPGs) Act as second messengers to stimulate glycogen synthesis.Derived from myo-inositol and D-chiro-inositol. pnas.orgwikipedia.org
Protein Phosphatase 2C-alpha (PP2Cα) Dephosphorylates and activates glycogen synthase.Activated by IPGs. wikipedia.org
Glycogen Synthase The key enzyme responsible for glycogen synthesis.Activated by dephosphorylation. wikipedia.org
Protein Kinase B (Akt) Inactivates GSK-3, leading to glycogen synthase activation.Part of the insulin signaling pathway influenced by inositols. wikipedia.org
Glycogen Synthase Kinase-3 (GSK-3) Phosphorylates and inactivates glycogen synthase.Inactivated by Akt. wikipedia.org DCI can decrease the expression of the GSK3β isoform. researchgate.net

Glucose Uptake and Transport

Inositols, particularly myo-inositol and D-chiro-inositol, facilitate the uptake and transport of glucose into cells, a critical step in maintaining glucose homeostasis. This is primarily achieved by influencing the translocation of glucose transporter 4 (GLUT4), the main insulin-responsive glucose transporter in skeletal muscle and adipose tissue. pnas.orgnih.gov

The primary mechanisms by which inositols impact glucose uptake include:

Stimulation of GLUT4 Translocation: Both myo-inositol and D-pinitol (a derivative of D-chiro-inositol) have been shown to stimulate the movement of GLUT4 from intracellular vesicles to the plasma membrane in skeletal muscle cells. pnas.orgwikipedia.org This increased presence of GLUT4 on the cell surface enhances the capacity of the cell to take up glucose from the bloodstream. pnas.org Animal studies have confirmed that myo-inositol enhances GLUT4 translocation to the plasma membrane in skeletal muscle in response to hyperglycemia. nih.gov

Role of Inositol Phosphoglycans (IPGs): As second messengers in the insulin signaling pathway, IPGs, derived from inositols, are involved in the signaling cascade that ultimately leads to GLUT4 translocation. nih.gov

Inhibition of Intestinal Glucose Absorption: Myo-inositol has been found to inhibit the absorption of glucose in the duodenum, which can help to reduce postprandial blood glucose levels. nih.govresearchgate.net This effect is thought to be due to competitive inhibition, as inositol and glucose may share the same transporter systems, such as the sodium-glucose cotransporters (SGLT) 1 and 2. nih.govresearchgate.net

Promotion of Muscle Glucose Uptake: In addition to its effects on intestinal absorption, myo-inositol has been shown to directly promote glucose uptake in muscle tissue. nih.govtandfonline.com

The following table summarizes the effects of inositols on glucose uptake and transport:

Inositol DerivativeEffectMechanism
Myo-inositol & D-pinitolStimulates GLUT4 translocation in skeletal muscle.Increases the number of glucose transporters on the cell surface. pnas.orgwikipedia.org
Inositol Phosphoglycans (IPGs)Mediate insulin-stimulated glucose uptake.Act as second messengers in the GLUT4 translocation pathway. nih.gov
Myo-inositolInhibits intestinal glucose absorption.Competes with glucose for transport via SGLT1/2. nih.govresearchgate.net
Myo-inositolPromotes muscle glucose uptake.Direct effect on muscle tissue to increase glucose transport. nih.govtandfonline.com
D-chiro-inositolUpregulates GLUT4 expression.Increases the overall amount of GLUT4 protein available for transport. nih.gov

Impact on Insulin-Degrading Enzyme (IDE)

Recent research has identified inositol phosphates (InsPs) and phosphatidylinositol phosphates (PtdInsPs) as potent activators of insulin-degrading enzyme (IDE), also known as insulysin. pnas.orgnih.gov IDE is a key enzyme responsible for the degradation of several bioactive peptides, most notably insulin. pnas.org By modulating the activity of IDE, inositols can influence the clearance of insulin and thereby impact the duration and intensity of insulin signaling.

The activation of IDE by inositol-containing molecules is a significant finding, as it identifies a potential physiological regulator for this important enzyme. pnas.orgresearchgate.net The key aspects of this interaction include:

Potent Activation by Inositol Phosphates: Inositol phosphates have been shown to be powerful soluble activators of IDE. pnas.org The extent of this activation has been observed to be substantial, with some studies reporting up to a 95-fold increase in IDE activity. nih.gov This activation primarily affects the maximum velocity (Vmax) of the enzyme's catalytic activity. nih.gov

Correlation with Phosphorylation State: The degree of IDE activation and the binding affinity of inositol phosphates to the enzyme correlate with the number of phosphate groups attached to the inositol ring. nih.gov This suggests that the phosphorylation state of inositol is a critical determinant of its ability to modulate IDE activity.

Role of Phosphatidylinositol Phosphates (PtdInsPs): In addition to activating IDE, PtdInsPs, which are lipid components of cellular membranes, also play a crucial role in the subcellular localization of the enzyme. pnas.org They facilitate the binding of IDE to endosomes, which are intracellular compartments where the enzyme can encounter and degrade internalized substrates like insulin. pnas.orgnih.gov

This regulatory role of inositols on IDE adds another layer of complexity to their involvement in insulin signaling and glucose metabolism. By influencing the rate of insulin degradation, inositols can contribute to the fine-tuning of insulin action in the body.

Inositol in Gene Expression and Epigenetic Regulation

Chromatin Remodeling

Inositol (B14025) polyphosphates have been identified as key regulators of chromatin remodeling, a fundamental process for the transcription of eukaryotic genes. nih.govnih.gov DNA in the nucleus is tightly packaged into a structure called chromatin, which can restrict the access of transcription machinery to genes. nih.gov For a gene to be expressed, the surrounding chromatin must be "remodeled" or reconfigured.

Research in budding yeast, particularly focused on the phosphate-responsive PHO5 gene, has been pivotal in uncovering this role. nih.govresearchgate.net The transcription of PHO5 is activated under phosphate (B84403) starvation conditions, a process that requires the remodeling of its promoter chromatin. nih.gov Studies have revealed that mutations in the ARG82/IPK2 gene, which encodes a nuclear inositol polyphosphate kinase, lead to impaired chromatin remodeling at the PHO5 promoter. nih.govnih.gov This kinase is part of a pathway that synthesizes inositol polyphosphates, specifically inositol tetrakisphosphate (IP4) and inositol pentakisphosphate (IP5). nih.gov

In strains with a mutated ARG82 gene, the adenosine (B11128) triphosphate (ATP)-dependent chromatin-remodeling complexes, SWI/SNF and INO80, are not efficiently recruited to the gene's promoter. nih.govnih.gov This failure of recruitment directly hinders the remodeling process and subsequent gene transcription. These findings strongly suggest that the production of IP4 and/or IP5 is crucial for modulating the activity of these remodeling complexes, possibly by influencing their interaction with transcription factors like Pho4 and Pho2, or with the chromatin itself. nih.gov

Table 1: Key Factors in Inositol-Mediated Chromatin Remodeling of the PHO5 Gene

FactorTypeFunction in Chromatin Remodeling
Inositol Polyphosphates (IP4/IP5)Small MoleculeRegulates the recruitment and ability of chromatin-remodeling complexes. nih.gov
ARG82/IPK2Inositol Polyphosphate KinaseSynthesizes nuclear inositol polyphosphates required for remodeling. nih.govnih.gov
SWI/SNFATP-dependent Remodeling ComplexRecruited to the PHO5 promoter to alter chromatin structure; recruitment is dependent on inositol polyphosphates. nih.gov
INO80ATP-dependent Remodeling ComplexRecruited to the PHO5 promoter to alter chromatin structure; recruitment is dependent on inositol polyphosphates. nih.gov
Pho4 / Pho2Transcription FactorsRegulate the transcription of PHO5 in response to phosphate levels. nih.gov

mRNA Export from the Nucleus

The journey of messenger RNA (mRNA) from the nucleus to the cytoplasm is a critical, tightly regulated step in gene expression. Inositol polyphosphates, particularly inositol hexakisphosphate (IP6), are essential for this process. nih.govnih.gov Evidence from budding yeast has shown that a signaling pathway involving Phospholipase C (PLC) and a series of inositol polyphosphate kinases (IPKs) is required for the proper export of mRNA. nih.gov This pathway culminates in the production of IP6, a key molecule in facilitating the transit of mRNA through the nuclear pore complex (NPC). nih.gov

The essential mRNA export factor Gle1 works in conjunction with IP6 to carry out its function. nih.gov Gle1 is a conserved protein that associates with the NPC and, together with IP6, stimulates the RNA-dependent ATPase activity of another crucial factor, Dbp5. nih.gov This stimulation is a critical remodeling step that occurs at the cytoplasmic face of the NPC, leading to the release of the mRNA into the cytoplasm and the recycling of export factors. nih.gov

The synthesis of IP6 is a stepwise process. An enzyme known as Ipk2 first converts inositol 1,4,5-trisphosphate to inositol 1,3,4,5,6-pentakisphosphate (IP5). Subsequently, a specific kinase, Ipk1, mediates the final phosphorylation step to produce IP6 from IP5. nih.gov Genetic screens in yeast have confirmed that Phospholipase C and these inositol phosphate kinases are fundamentally necessary for efficient mRNA export. nih.gov This highlights a specific nuclear phosphoinositide signaling pathway dedicated to regulating the flow of genetic information out of the nucleus. nih.gov

Table 2: Core Components of the Inositol-Dependent mRNA Export Pathway

ComponentTypeRole in mRNA Export
Inositol Hexakisphosphate (IP6)Small MoleculeCo-activator of the Dbp5 ATPase, essential for the final stages of mRNA export at the nuclear pore. nih.govnih.gov
Phospholipase C (PLC)EnzymeInitiates the signaling pathway leading to the production of inositol polyphosphates. nih.gov
Ipk2 / Ipk1Inositol Polyphosphate KinasesEnzymes responsible for the sequential phosphorylation pathway that synthesizes IP6. nih.gov
Gle1mRNA Export FactorAssociates with the nuclear pore and, with IP6, stimulates Dbp5 activity. nih.gov
Dbp5RNA-dependent ATPaseRemodels messenger ribonucleoproteins (mRNPs) at the nuclear pore to release mRNA into the cytoplasm. nih.gov

Inositol in Physiological Processes and Organ System Function

Reproductive Physiology and Fertility

Inositols, particularly MYO and DCI, are pivotal in mediating reproductive processes in both males and females. Their involvement spans from gamete maturation to hormonal regulation, highlighting their significance in fertility.

Oocyte Maturation and Quality

Inositol (B14025) has been demonstrated to influence oocyte maturation and enhance intracellular calcium (Ca2+) oscillation within oocytes. Given that Ca2+ oscillation is critical for successful fertilization and embryogenesis, this mechanism suggests how MYO can improve fertilization rates and embryo quality. The concentration of MYO in human follicular fluid is recognized as a reliable bioindicator of high oocyte quality.

Research indicates that MYO supplementation positively impacts oocyte quality and maturation. In women diagnosed with Polycystic Ovary Syndrome (PCOS), MYO administration has shown beneficial effects on insulin (B600854) sensitivity, oocyte maturation, egg quality, and pregnancy rates. A study on PCOS patients undergoing ovulation induction observed that a combination of MYO and folic acid significantly increased the number of follicles exceeding 15mm in diameter, the number of oocytes retrieved, the average number of embryos transferred, and the embryo score (S1). Concurrently, it led to a significant reduction in the average number of immature oocytes, including germinal vesicles and degenerated oocytes.

Pre-clinical studies, such as one conducted on a PCOS mouse model, further support these findings. In this model, MYO combined with folic acid increased the percentage of mature oocytes and those with normal morphology, along with adenosine (B11128) triphosphate (ATP) count and glutathione (B108866) (GSH) levels, while decreasing reactive oxygen species (ROS) levels in mature oocytes. This treatment also reduced testosterone (B1683101) levels and the diameter of large atretic antral follicles (LAtAnF), and increased the corpus luteum count and the granulosa:theca (G/T) layer thickness ratio in antral follicles.

Table 1: Impact of Myo-Inositol on Oocyte Parameters in PCOS Patients

ParameterMyo-Inositol + Folic Acid Group (Change/Outcome)Folic Acid Alone Group (Change/Outcome)Significance (p-value)Source
Follicles >15mmSignificantly GreaterNot reported< 0.05
Oocytes RecoveredSignificantly GreaterNot reported< 0.05
Average Embryos TransferredSignificantly GreaterNot reported< 0.05
Embryo Score S1Significantly GreaterNot reported< 0.05
Immature Oocytes (Germinal Vesicles)Significantly ReducedNot reported< 0.05
Mature Oocytes (PCOS Mouse Model)IncreasedDecreased (vs. control)< 0.0001
Normal Oocyte Morphology (PCOS Mouse Model)IncreasedDecreased (vs. control)< 0.05

Ovarian Function and Ovulation

Inositol has been identified as a potential therapeutic agent for restoring spontaneous ovulation. Both MYO and DCI are integral to insulin signaling and the synthesis of hormones within the ovaries. Specifically, DCI regulates aromatase activity in the ovary, thereby influencing androgen synthesis.

Under physiological conditions, the MYO/DCI ratio in plasma is typically maintained at 40:1. However, in women with PCOS, this ratio is significantly reduced to 0.2:1, which contributes to elevated androgen production. Studies have revealed that the follicular fluid of healthy women exhibits a MYO to DCI ratio of 100:1, contrasting sharply with the 0.2:1 ratio observed in PCOS patients with hyperinsulinemic insulin resistance. This imbalance is attributed to a notable reduction in follicular MYO and an increase in DCI.

Clinical trials have demonstrated that MYO treatment significantly increases ovulation rates in women experiencing oligomenorrhea and PCOS. A double-blind, placebo-controlled study reported that the mean time to the first ovulation was considerably shorter in the MYO-treated group (25 days) compared to the placebo group (41 days). This rapid effect on ovarian function was further supported by a significant increase in estradiol (B170435) (E2) concentrations during the initial week of treatment. The inositol-treated group showed a significantly higher frequency of ovulation compared to the placebo group, with a greater proportion of patients achieving two to four ovulations.

Table 2: Effects of Myo-Inositol on Ovarian Function in Women with PCOS

ParameterMyo-Inositol Group (Outcome)Placebo Group (Outcome)Significance (p-value)Source
Mean Time to First Ovulation25 days (shorter)41 days (longer)Significant
Ovulation FrequencySignificantly IncreasedLowerSignificant
E2 Concentrations (Week 1)Significant IncreaseNo significant changeSignificant

Sperm Count and Motility

Myo-inositol plays a regulatory role in male reproductive function, specifically influencing the development of spermatozoa. A reduced level of seminal MYO has been correlated with male infertility and compromised sperm parameters. Oral supplementation with MYO has been demonstrated to improve various sperm characteristics, including both total and progressive sperm motility.

MYO is believed to positively impact mitochondrial function within sperm, ensuring adequate energy production necessary for proper motility. Additionally, MYO may possess antioxidant properties that benefit sperm health. A study involving 100 men with low sperm count and/or motility, who received a supplement containing MYO, alpha-lipoic acid, folic acid, betaine, thiamine, and vitamins B6 and B12, demonstrated a significant increase in sperm concentration, progressive motility, total motile sperm count, and normal sperm morphology after a 90-day treatment period.

A comprehensive systematic review and meta-analysis of 16 studies revealed significant improvements in several sperm parameters following MYO administration:

Table 3: Effects of Myo-Inositol on Male Sperm Parameters (Meta-Analysis Findings)

Sperm ParameterStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueSource
Total Sperm Motility0.900.34 to 1.460.001
Progressive Sperm Motility1.480.37 to 2.590.008
Spermatozoa with DNA Fragmentation-1.37-2.43 to -0.320.01
Testosterone Levels0.540.34 to 0.73< 0.0001

Furthermore, in vitro treatment of human sperm with MYO has been shown to enhance sperm motility, improve mitochondrial membrane potential, and protect sperm DNA from oxidative stress.

Neurological and Psychiatric Function

Inositol, specifically myo-inositol (MYO) and its phosphorylated derivatives (inositol phosphates, IPs), are abundant in mammalian cells and play vital roles in the nervous system. In the brain, the fluctuation of inositols in extracellular and intracellular compartments regulates neuronal and glial activity. Inositol is involved in cellular communication, mood regulation, and metabolic health within the brain. Myo-inositol influences sleep patterns and quality primarily through the phosphatidylinositol signaling pathway, which is crucial for neurotransmitter regulation.

Neurotransmission Regulation

Inositol phosphates are critical for various processes associated with psychiatric illnesses, including mood regulation, neurotransmitter signaling, and synaptic plasticity. Inositol 1,4,5-trisphosphate (IP3) facilitates the release of Ca2+ from the endoplasmic reticulum, which is essential for controlling axonal growth cone dynamics and plays a critical role in neuronal function.

Inositol hexakisphosphate (InsP6) levels fluctuate with neuronal excitation and silence in the hippocampus, suggesting potential signaling functions. Intracellular application of InsP6 inhibits excitatory neurotransmission by inhibiting Ca2+ triggering of presynaptic membrane fusion mediated by the synaptotagmin-1 C2B domain. This mechanism likely functions as a unique negative feedback system to control hippocampal excitatory neurotransmission.

Diphosphoinositol pentakisphosphate (IP7) is a potent inhibitor of synaptic vesicle exocytosis. Overexpression of inositol hexakisphosphate kinase 1 (IP6K1), which synthesizes 5-IP7, suppresses depolarization-induced neurotransmitter release in PC12 cells, whereas IP6K1 knockdown leads to enhanced exocytosis. Notably, 5-IP7 exhibits a 45-fold higher binding affinity for Synaptotagmin 1 (Syt1) compared to InsP6, thereby interfering with the fusogenic activity of Ca2+.

Inositol can modulate neurotransmitters such as serotonin (B10506) and dopamine (B1211576), which are key players in mood, anxiety, and cognitive function. Clinical trials have explored inositol's effects in psychiatric disorders. For unipolar depression, multiple double-blind, placebo-controlled trials found significant improvement in depressive symptoms with inositol compared to placebo. In panic disorder, inositol significantly reduced the frequency and severity of panic attacks and agoraphobia, with effects comparable to standard medications but fewer side effects. For Obsessive-Compulsive Disorder (OCD), inositol significantly reduced symptoms in placebo-controlled trials. However, when used as an adjunct to serotonin reuptake inhibitors (SRIs) for OCD or selective serotonin reuptake inhibitors (SSRIs) for depression, no additional benefit was observed. In bipolar depression, results were mixed, showing some individual responses but no significant group-level benefit when added to mood stabilizers.

Neuronal and Glial Activity Modulation

Inositol phosphates and their synthesizing enzymes, including IP6K1, IP6K2, IP6K3, and IPK2, are highly expressed in neuronal cells, serving as essential regulators in the development of the nervous system and in maintaining neuronal functions. Neurotrophins, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), regulate the intracellular levels of inositol pentakisphosphate (IP5) and inositol hexakisphosphate (IP6) during neuronal differentiation. These neurotrophins also alter the intracellular ratio of IP5 and IP6 in differentiated PC12 cells and primary neurons. Neurotrophins specifically regulate the expression of IP5-2 kinase (IP5-2K), an enzyme responsible for phosphorylating IP5 into IP6. Maintaining appropriate intracellular levels of inositol polyphosphates is crucial for neuronal survival and differentiation.

An imbalance of myo-inositol is observed in psychiatric diseases. In patients with schizophrenia, significantly increased myo-inositol levels have been observed in the anterior and posterior cingulate cortex. An increased myo-inositol/creatinine ratio and N-acetyl-aspartate (NAA) levels further support myo-inositol's beneficial impact on brain metabolism and neuronal integrity, which is particularly relevant to the neurodegenerative changes seen in schizophrenia.

Myo-inositol has been shown to promote neuronal connectivity. It is most abundant in human milk during early lactation, a period characterized by rapid neuronal connection formation in the infant brain. Myo-inositol promoted synapse abundance in human excitatory neurons and cultured rat neurons in a dose-dependent manner. Mechanistically, it enhanced the ability of neurons to respond to transsynaptic interactions that induce synapses. Dietary myo-inositol supplementation also led to an enlargement of excitatory postsynaptic sites in the maturing cortex of mice.

Astrocytes, a type of glial cell, contribute to synapse elimination via type 2 inositol 1,4,5-trisphosphate receptor (IP3R2)-dependent release of ATP. Astrocytic intracellular Ca2+ elevation, often induced by neuronal activity through G-protein-coupled receptor/IP3R pathways, can trigger the release of gliotransmitters such as ATP and D-serine, which modulate synaptic efficacy and plasticity. While some studies suggest that IP3R2-mediated Ca2+ signaling in astrocytes may not be involved in the acute modulation of neuronal activity, other Ca2+ signaling pathways are known to exist in astrocytes. Glial fibrillary acidic protein (GFAP)-expressing glial cells play a broad role in modulating complex physiology and behavior. A decrease in inositol, primarily localized in glial cells, may contribute to changes in pain perception in schizophrenia by influencing nerve inflammation.

Anti-inflammatory Properties

Inositol, particularly its most common stereoisomer, myo-inositol (Myo), functions as a putative second messenger for insulin and exhibits significant anti-inflammatory capabilities across various experimental models nih.govmdpi.com. Its involvement in modulating molecular pathways linked to inflammation underscores its therapeutic potential nih.gov.

Research has demonstrated Myo's ability to mitigate inflammatory responses at a cellular level. Studies utilizing human umbilical vein endothelial cells (HUVECs) derived from women with gestational diabetes mellitus (GDM) revealed that Myo supplementation led to a notable decrease in monocyte adhesion to endothelial cells. This was accompanied by reduced exposure of adhesion molecules and lower levels of intracellular reactive oxygen species (ROS), indicating a protective action against chronic inflammation driven by endothelial dysfunction in diabetic conditions nih.gov.

Furthermore, inositol derivatives have shown direct inhibitory effects on inflammatory mediators. For instance, compounds isolated from Solanum capsicoides Allioni demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglia (BV2 cells) and RAW 264.7 macrophages mdpi.com. Specific derivatives, identified as compounds 5 and 7, displayed potent in vitro anti-inflammatory activity, with inhibitory concentration 50% (IC50) values of 11.21 ± 0.14 µM and 14.5 ± 1.22 µM, respectively mdpi.com.

Myo-inositol has also been observed to downregulate key inflammatory parameters, including interleukin-6 (IL-6), phosphatidylinositol 3-kinase (PI3K), prostaglandins, and cyclooxygenase-2 (COX-2) frontiersin.org. Another naturally occurring inositol, D-pinitol (3-O-methyl-D-chiroinositol), has exhibited dose-dependent anti-inflammatory effects, potentially through interaction with the COX-2 pathway, as evidenced by reductions in paw licking and paw edema in a chick model consensus.app. In the context of canine nutrition, inositol supplementation in overweight dogs has been associated with potential anti-inflammatory effects and improved glucose metabolism nih.gov.

Table 1: In Vitro Anti-inflammatory Activity of Solanum capsicoides Inositol Derivatives

CompoundTarget/MechanismIC50 (µM) ± SEMCell LineReference
Compound 5NO production inhibition11.21 ± 0.14BV2 cells (LPS-induced) mdpi.com
Compound 7NO production inhibition14.5 ± 1.22BV2 cells (LPS-induced) mdpi.com
Compound 1NO production inhibition24.27 ± 1.82BV2 cells (LPS-induced) mdpi.com
Compound 6NO production inhibition23.31 ± 0.74BV2 cells (LPS-induced) mdpi.com
Compound 2NO production inhibition31.66 ± 2.71BV2 cells (LPS-induced) mdpi.com
Compound 8NO production inhibition31.03 ± 0.92BV2 cells (LPS-induced) mdpi.com

Anti-atherogenic Properties

Inositol demonstrates significant anti-atherogenic properties, contributing to cardiovascular health through various mechanisms researchgate.netresearchgate.netvascularcell.com. Atherosclerosis, a chronic inflammatory disease of the arteries, is influenced by factors such as insulin resistance, oxidative stress, and inflammation.

Myo-inositol's role in improving insulin resistance and glucose metabolism is particularly relevant to its anti-atherogenic effects, as these metabolic dysfunctions are implicated in vascular damage associated with diabetes and an elevated risk of cardiovascular diseases nih.gov. By mitigating insulin resistance and improving metabolic profiles, inositol can indirectly contribute to vascular protection nih.gov. Its putative anti-inflammatory and anti-oxidant actions further support its role in alleviating metabolic disorders and endothelial dysfunction, which are critical in the progression of atherosclerosis nih.gov.

Alterations in inositol levels have been linked to the pathogenesis of metabolic diseases such as metabolic syndrome (MetS) and type 2 diabetes mellitus (T2D), both of which are characterized by altered insulin sensitivity and contribute to increased cardiovascular risk researchgate.netresearchgate.net. Conversely, myo-inositol deficiency has been associated with conditions like atherosclerosis and elevated blood cholesterol levels researchgate.net.

Inositol is integral to several biochemical pathways that control vital cellular mechanisms, including cell development, signaling, and metabolic and endocrine modulation researchgate.net. These fundamental roles contribute to its capacity to inhibit or prevent the development of atherosclerosis researchgate.netfishersci.co.uk.

Table 2: Key Mechanisms of Inositol's Anti-atherogenic Action

MechanismDescriptionRelevance to AtherosclerosisReference
Improved Insulin SensitivityMyo-inositol enhances cellular response to insulin, regulating glucose metabolism.Reduces vascular damage and cardiovascular risk associated with insulin resistance and diabetes. nih.gov
Anti-inflammatory EffectsModulates inflammatory pathways and downregulates inflammatory mediators (e.g., IL-6, COX-2).Decreases chronic inflammation in arterial walls, a key driver of atherosclerotic plaque formation. nih.govfrontiersin.org
Anti-oxidant PropertiesReduces intracellular reactive oxygen species (ROS) and oxidative stress.Protects endothelial cells from oxidative damage, preventing initiation and progression of atherosclerosis. nih.gov
Metabolic RegulationInvolved in various biochemical pathways controlling metabolic and endocrine functions.Addresses underlying metabolic dysfunctions that contribute to atherosclerotic development. researchgate.net

Methodologies for Inositol Research

Analytical Techniques for Inositol (B14025) and its Metabolites

The analysis of inositol and its metabolites presents challenges due to their structural complexity, the wide range of isomers, and their varying concentrations in biological matrices creative-proteomics.com. Several sophisticated analytical techniques have been developed and refined to address these challenges.

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool for separating and quantifying inositol isomers and inositol phosphates springernature.com. This technique is widely used due to its ability to resolve a large number of inositol phosphate (B84403) isomers springernature.com. HPLC methods often employ specific columns, such as Aminex HPX-87C packed with a cation-exchange resin, and detection methods like pulsed amperometric detection (PAD), which is highly sensitive for polyhydroxylated compounds like inositol researchgate.net.

For instance, an HPLC method developed for identifying and quantifying inositol isomers and monosaccharides in inositol-containing glycans can detect as little as 10 pmol of inositol researchgate.net. In another application, a reversed-phase HPLC method was developed for the simultaneous estimation of myo-inositol in pharmaceutical dosage forms, utilizing an Enable C-18 column and UV detection at 228 nm wjahr.com. The retention time for myo-inositol in this method was approximately 3.626 minutes wjahr.com. HPLC assays have also been used to study the stability of inositol in human plasma samples, demonstrating linearity from 0 to 1000 µM with a lower limit of quantitation of 50 µM nih.govscribd.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of inositol and its metabolites, including myo-inositol and inositol poly/pyrophosphates nih.govmdpi.comshodex.com. This method combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

For example, a rapid LC-MS/MS method was developed to detect myo-inositol in infant formulas. This method involved acid hydrolysis for protein removal and organic solvent extraction for lipid removal. The precursor ion for myo-inositol was detected at m/z = 179.2 in negative mode, with product ions at m/z = 86.9 (quantitative) and m/z = 98.8 (qualitative) nih.gov. This method demonstrated a limit of detection of 0.05 mg/L and a limit of quantitation of 0.17 mg/L, with recoveries between 98.07-98.43% nih.gov. LC-MS/MS is also utilized for advanced sensitive analysis of highly phosphorylated molecules like diphosphoinositol pentakisphosphate (IP7), often employing hydrophilic interaction liquid chromatography (HILIC) columns shodex.com.

Table 1: LC-MS/MS Parameters for Myo-Inositol Detection

ParameterValueSource
Precursor Ion (m/z)179.2 (negative mode) nih.gov
Quantitative Ion86.9 (m/z) nih.gov
Qualitative Ion98.8 (m/z) nih.gov
Limit of Detection0.05 mg/L nih.gov
Limit of Quantitation0.17 mg/L nih.gov
Recovery98.07-98.43% nih.gov
Relative Standard Deviation1.93-2.74% nih.gov

Gas Chromatography (GC) is employed for the determination of inositol and its derivatives, particularly after derivatization to increase their volatility researchgate.netoiv.intspkx.net.cn. This technique is suitable for accurate determination, especially when inositol is present in low concentrations within complex matrices spkx.net.cn.

A GC method has been established for determining myo-inositol and phytic acid in natural products, using scyllitol as an internal standard. In this method, myo-inositol is liberated by hydrolysis, separated from ionic substances, and then silylated to its hexa-O-trimethylsilyl ether for capillary gas chromatography rsc.org. Recoveries for myo-inositol from spiked samples ranged from 91% to 107% rsc.org. GC methods have also been developed for the determination of inositol monophosphates in rat brain, showing linearity in the picomolar range with a sensitivity of 2 pmol nih.gov.

Ion Chromatography (IC) is particularly effective for separating and quantifying highly charged molecules like inositol phosphates due to their anionic nature creative-proteomics.comspeciation.net. IC systems can resolve numerous inositol phosphate isomers and are often coupled with sensitive detection methods.

Recent advancements in IC have enabled its coupling with inductively coupled plasma optical emission spectrometry (IC-ICP-OES) for the simultaneous determination and quantification of inositol phosphates (InsPx). This methodology allows the separation of up to 28 InsPx isomers (InsP6 to InsP2) within 33 minutes using a CarboPac PA100 column and a nitric acid-water gradient speciation.netnih.gov. This approach eliminates the need for post-column derivatization and offers compound-independent calibration, achieving low detection limits of 63 µg/L P speciation.netnih.gov. IC can also be coupled with mass spectrometry (IC-MS/MS) for targeted analysis of phosphoinositides, although differentiating positional isomers can be challenging acs.org.

Polyacrylamide Gel Electrophoresis (PAGE) has emerged as a rapid, sensitive, and simple method for the analysis of inositol pyrophosphates and highly phosphorylated inositol polyphosphates plos.orgroyalsocietypublishing.orguark.eduucl.ac.uk. This technique is particularly valuable for resolving highly phosphorylated inositol species that are difficult to separate by traditional HPLC methods plos.org.

PAGE-based methods typically involve resolving inositol polyphosphates using high-percentage polyacrylamide gels (e.g., 33.3% or 35%). The separated inositol pyrophosphates can then be visualized and quantified using stains such as 4′,6-diamidino-2-phenylindole (DAPI) or Toluidine Blue, which bind to phosphate groups plos.orgroyalsocietypublishing.org. This method has revealed the existence of additional, previously uncharacterized pyrophosphorylated inositol reaction products, suggesting a more complex metabolism than previously understood through HPLC-based techniques plos.org. PAGE is also used for the quantitative detection of inositol hexakisphosphate (InsP6) in plant samples, offering a fast, reliable, and cost-effective alternative to labor-intensive methods scirp.org.

The use of [3H]-inositol labeling coupled with chromatographic separation is a classical approach for studying inositol metabolism and the inositol phospholipid cycle nih.gov. This method involves introducing radiolabeled inositol into cells or tissues, allowing researchers to trace the metabolic pathways and quantify the formation and degradation of various inositol metabolites.

After labeling, water-soluble inositol phosphates and chloroform-soluble inositol phospholipids (B1166683) can be separated by solvent partition nih.gov. The inositol phosphates are then further separated using techniques such as anion-exchange resin chromatography or HPLC springernature.comnih.gov. This approach has been instrumental in understanding the complex pathways of dephosphorylation and phosphorylation that lead to the formation of numerous inositol phosphate isomers nih.gov. For instance, the enzymatic conversion of IP6 to IP7 (IP6-Kinase reactions) or IP7 to IP8 (IP7-kinase reactions) is traditionally evaluated using radiolabeled precursors like [3H]-IP6 or [32P]-IP6 plos.org.

Enzymatic Assays

Enzymatic assays are fundamental tools in inositol research, primarily utilized for the quantification of inositol and its derivatives, as well as for measuring the activity of enzymes involved in inositol metabolism. These assays leverage the specificity of enzymes to catalyze reactions involving inositol compounds, often coupled with detection methods that allow for continuous monitoring or endpoint measurements.

A common application involves the measurement of myo-inositol monophosphatase (IMPase) activity. IMPase is an enzyme crucial for the dephosphorylation of myo-inositol 1-phosphate, a step essential for the resynthesis of phosphatidylinositol in cell membranes. A continuous coupled enzymatic assay for IMPase activity has been developed, which measures the release of inositol after dephosphorylation. This inositol is then converted into scyllo-inosose by inositol dehydrogenase, a reaction that requires β-NAD+ and can be continuously monitored by the increase in absorbance at 340 nm nih.gov. This method addresses challenges like phosphate contamination, which can interfere with direct phosphate release measurements nih.gov.

Another enzymatic UV-method is widely used for the specific measurement and analysis of myo-inositol in various biological samples, including animal feeds and food. This method can also be adapted to determine phytic acid content by measuring the myo-inositol released after dephosphorylation by phytase and alkaline phosphatase megazyme.com. Sensitive enzymatic cycling methods have also been developed for the quantitative analysis of myo-inositol in biological samples like serum and urine, demonstrating linearity in specific concentration ranges and good analytical recoveries capes.gov.brnih.govscispace.com.

Enzymatic assays have been instrumental in studying the activities of enzymes involved in inositol and inositol lipid metabolism. For instance, studies in streptozotocin-induced diabetic rats have shown altered specific activities of enzymes such as inositol 1-phosphate synthase, inositol oxygenase, CDP-diacylglycerol-inositol phosphatidyltransferase, and phosphatidylinositol 4-phosphate kinase in various tissues like testis, kidney, brain, and sciatic nerve nih.govportlandpress.comscispace.com.

Magnetic Resonance Spectroscopy (MRS)

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the in vivo measurement of metabolite concentrations in tissues, particularly in the brain, without using ionizing radiation nih.govmyesr.orgneurology.orgbiorxiv.org. Proton magnetic resonance spectroscopy (¹H MRS) is the most commonly employed method in clinical settings and research nih.govmyesr.org.

In the context of inositol research, MRS is primarily used to quantify myo-inositol (mI) levels in brain tissue. Myo-inositol typically resonates at 3.56 ppm and is considered a putative glial marker, as it is predominantly present in glial cells nih.govmyesr.org. Elevated levels of myo-inositol, as detected by MRS, are often associated with glial activation and neuroinflammation nih.govdiagnosticimaging.com. For example, studies using ¹H MRS have shown increased myo-inositol levels in the brains of patients with Alzheimer's disease and in murine models of amyloid-related pathology, suggesting a link between elevated mI and Aβ plaque pathology neurology.orgpsychiatryonline.orgrsna.org.

MRS can provide insights into various neurological conditions. In Down syndrome mouse models (Ts65Dn), an increase in myo-inositol concentration has been observed in the hippocampus, which is consistent with previous MRS and mass spectrometry studies of brain extracts scirp.org. This elevation may be linked to the triplication of the SLC5A3 gene, which encodes the Na+/myo-inositol co-transporter scirp.org. Furthermore, MRS has been used to assess neuroinflammation and neuropathic pain, where elevated myo-inositol levels can reflect glial activation nih.gov. In multiple sclerosis, MR spectroscopic imaging (MRSI) has identified a higher signal intensity of myo-inositol in normal-appearing white matter and a higher ratio of myo-inositol to total creatine (B1669601) in affected patients compared to healthy controls diagnosticimaging.com.

Table 1: Myo-Inositol (mI) Levels in Brain Regions as Detected by MRS

Brain Region/ConditionMyo-Inositol (mI) MRS FindingsReference
Glial cellsPrimarily present, putative glial marker nih.govmyesr.org
Alzheimer's DiseaseElevated levels, associated with Aβ plaque pathology neurology.orgpsychiatryonline.orgrsna.org
Down Syndrome (Ts65Dn mice)Increased concentration in hippocampus scirp.org
Multiple Sclerosis (NAWM)Higher signal intensity and mI/TCr ratio diagnosticimaging.com
Low-grade AstrocytomaHigher MI/Cr ratio compared to controls ajnr.org
Anaplastic Astrocytoma/GBMTrend toward lower MI/Cr ratio compared to low-grade astrocytoma ajnr.org

In Vitro Cellular Models for Inositol Studies

In vitro cellular models involve the use of isolated cells or cell lines cultured outside their natural biological context, providing a controlled environment to study specific aspects of inositol biology. These models are invaluable for investigating inositol uptake, metabolism, signaling pathways, and its effects on cellular processes like growth and differentiation, without the complexities of a whole organism.

Mammalian cells in tissue culture have been extensively used to study the metabolism of myo-inositol, particularly concerning the biosynthesis and degradation of myo-inositol-containing phospholipids that are integral to biological membranes annualreviews.org. Myo-inositol is recognized as an essential growth factor for many cells in tissue culture annualreviews.org.

Cellular models are employed to explore the essential role of inositol in maintaining regular cellular activity and metabolic functions. For instance, cellular deficiency of inositol can affect phospholipid metabolism, related gene expression, and even lead to cell death frontiersin.org. Research on porcine parthenogenetic embryos in vitro has shown that myo-inositol supplementation in culture media can improve blastocyst formation, expansion, and hatching, suggesting its role in mammalian preimplantation development and its antioxidant properties in mitigating oxidative stress frontiersin.org.

Studies using kidney-derived epithelial cells, such as Madin-Darby canine kidney cells, have demonstrated that altered medium osmolality leads to changes in the transcription of the Na/myo-inositol cotransporter (SMIT) gene and mRNA abundance, highlighting inositol's role as a major compatible osmolyte nih.gov.

In Vivo Animal Models for Inositol Research

In vivo animal models are critical for understanding the systemic effects of inositol and its derivatives, encompassing their roles in complex physiological and pathological conditions. These models allow researchers to investigate inositol's influence on various organ systems, its involvement in disease pathogenesis, and its potential therapeutic applications. Common animal models include rodents such as mice and rats.

Animal models have been extensively used to study inositol metabolism and its implications in health and disease. For example, the metabolic fate of radioactive inositol has been studied in mature male rats following intraperitoneal injection, revealing active concentration of labeled cyclitol in organs like the spleen, liver, pituitary, kidney, and thyroid glands annualreviews.org. Dietary inositol supplementation in female gerbils led to significantly increased levels of free inositol in plasma, liver, kidney, and intestine of pups annualreviews.org.

Inositol's role in neurological and psychiatric disorders has been a significant area of in vivo research. Chronic inositol administration in rats has been shown to reduce depressive-like behaviors in models such as the Porsolt forced swim test and the reserpine-induced immobility model nih.govresearchgate.net. Oral treatment with inositol also produced similar effects in the Porsolt test nih.gov. Myo-inositol has also been found to promote neuronal connectivity and enlarge excitatory postsynaptic sites in the maturing cortex of mice, suggesting its synaptogenic effects in postnatal development pnas.org.

Animal models have also provided insights into the link between inositol metabolism and neural tube defects (NTDs). Inositol supplementation has been shown to prevent folate-resistant NTDs in mouse models, such as the curly tail mouse, where dietary myo-inositol deficiency can lead to diminished inositol in maternal plasma and embryos pnas.orgnih.gov. Intraperitoneal injection of inositol to pregnant curly tail mice significantly reduced the incidence of NTDs pnas.org.

In metabolic disorders, particularly diabetes, animal models have revealed dysregulated inositol biology. Studies using streptozotocin-treated rats (Type 1 diabetes) and db/db mice (Type 2 diabetes) showed elevated urinary excretion of D-chiro-inositol and myo-inositol compared to non-diabetic controls, concomitant with hyperglycemia and glucosuria researchgate.netebm-journal.org. Oral administration of inositol and/or inositol-6-phosphate in drinking water has also been shown to prevent chemically-induced rat hepatocarcinogenesis, with observed enhancements in glutathione (B108866) S-transferase activity and reductions in lipid peroxidation waocp.org.

The administration of inositol in animal models can occur through various routes, including dietary supplementation, oral gavage, or intraperitoneal injection annualreviews.orgnih.govpnas.orgwaocp.orgcir-safety.orgmdpi.comresearchgate.net. For instance, myo-inositol and D-chiro-inositol have been administered to mice via drinking water to study their effects on steroidogenesis in PCOS models mdpi.com. Pharmacokinetic studies in Wistar rats administered myo-inositol via oral gavage showed the highest serum concentrations within the first hour, followed by a decline researchgate.net.

Table 2: Applications of Inositol in In Vivo Animal Models

Animal Model/ConditionInositol Research FocusKey Findings/ApplicationsReference
Rats (general)Metabolism, tissue distributionConcentration in spleen, liver, pituitary, kidney, thyroid; increased levels with dietary supplementation annualreviews.org
Rats (depression models)Depressive-like behaviorsReduced immobility time, increased struggle time in Porsolt forced swim test; reduced immobility in reserpine-induced model nih.govresearchgate.net
Mice (neural tube defects)NTD prevention, embryonic inositol statusPrevents folate-resistant NTDs; dietary deficiency diminishes embryonic inositol; protective effect may involve nucleotide supply pnas.orgnih.gov
Rats (diabetes models)Inositol metabolism in diabetesElevated urinary D-chiro-inositol and myo-inositol excretion; altered enzyme activities nih.govportlandpress.comscispace.comresearchgate.netebm-journal.org
Rats (hepatocarcinogenesis)ChemopreventionPrevents chemically-induced hepatocarcinogenesis; enhances glutathione S-transferase activity waocp.org
Mice (neuronal connectivity)Brain development, synapse formationPromotes synapse abundance, enlarges excitatory postsynaptic sites pnas.org
Sheep (rumen function)Rumen fermentation, microbial diversityImproves rumen function, affects microbial composition and metabolites frontiersin.org

Future Directions and Emerging Research Areas

Elucidating Intrinsic Mechanisms and Targets of Inositol (B14025) Action

Research continues to focus on unraveling the intricate intrinsic mechanisms and specific cellular targets through which inositol exerts its diverse biological effects. Inositol is integral to the structure of cell membranes, where it forms a component of phosphatidylinositol (PI) and its phosphorylated derivatives, which are critical for the formation of phosphoinositides wikipedia.org. These phosphoinositides are involved in signaling pathways that regulate numerous cellular processes, including cell growth, survival, and differentiation wikipedia.org. The phosphatidylinositol cycle is considered one of the primary mechanisms through which inositol functions wikipedia.org.

Inositol also plays a role in neurotransmitter signaling within the central nervous system, where it is involved in the synthesis of phosphatidylinositol bisphosphate (PIP2), a precursor for important signaling molecules that influence neurotransmitter release and receptor function wikipedia.org. Furthermore, inositol impacts insulin (B600854) signaling by acting as an insulin sensitizer, which helps improve the body's response to insulin and facilitates glucose uptake into cells wikipedia.orgnih.gov. Despite these known roles, uncertainties regarding the precise intrinsic mechanisms and specific targets of inositols in biological systems remain unsolved, necessitating further investigation metabolomicsworkbench.orgguidetomalariapharmacology.org. Future studies aim to identify these targets for a more precise understanding of their interactions and specificity mitoproteome.org.

Inositol in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Down's Syndrome)

The role of inositol in neurodegenerative diseases, particularly Alzheimer's Disease (AD) and Down's Syndrome (DS), is an active area of research. Myo-inositol imbalance has been observed in psychiatric diseases, and certain inositol isomers, such as epi-inositol and scyllo-inositol, have shown the capacity to stabilize non-toxic forms of β-amyloid proteins metabolomicsworkbench.orgguidetomalariapharmacology.org. This is particularly relevant as β-amyloid aggregation is a characteristic feature of AD and cognitive dementia in DS, both of which are associated with brain insulin resistance metabolomicsworkbench.org.

Studies using magnetic resonance spectroscopy have revealed significantly higher concentrations of myo-inositol in the occipital and parietal regions of non-demented adults with Down's syndrome compared to healthy controls frontiersin.org. This elevated myo-inositol level, approximately 50% higher in DS, suggests a gene dose effect linked to chromosome 21, where the human osmoregulatory sodium/myo-inositol cotransporter gene is located frontiersin.org. The levels of myo-inositol were found to be even higher in older adults with DS in the predementia phase, extending earlier findings of high myo-inositol levels in symptomatic AD frontiersin.org. Lifelong exposure to increased levels of both amyloid and myo-inositol are believed to contribute to brain dysfunction and cognitive disability in individuals with Down's syndrome ontosight.ainih.gov.

Clinical trials have investigated scyllo-inositol (also known as ELND005) in young adults with Down's syndrome, exploring its potential to improve cognition by decreasing amyloid levels and regulating myo-inositol-dependent signaling in the brain ontosight.ainih.gov. While preliminary studies showed the drug to be safe and tolerable, the duration of trials has often been too short to capture significant cognitive or behavioral changes ontosight.ainih.gov.

Inositol in Cancer Research

Inositol and its phosphorylated derivatives are gaining significant attention in cancer research due to their observed anti-cancer properties and their ability to modulate critical signaling pathways.

Both myo-inositol (Ins) and Inositol hexakisphosphate (InsP6) have demonstrated significant chemopreventive and therapeutic effects against various cancer types. InsP6 has been shown to inhibit the growth and invasiveness of numerous cancer cells in vitro and in vivo. For instance, exogenous administration of InsP6 can prevent the onset of colon cancer in animal models and even inhibit the formation of aberrant colon crypts, which are considered precursors to neoplastic transformation.

In clinical settings, treatment with InsP6 plus myo-inositol has been associated with an appreciable reduction in tumor burden and improved quality of life in advanced colon cancer patients. When added to conventional chemotherapy, inositols have been reported to significantly reduce side effects in colon cancer patients. The anticancer action of InsP6 involves its rapid uptake into cells and dephosphorylation to lower inositol phosphates, which then affect signal transduction pathways, leading to cell cycle arrest. Additionally, InsP6 induces differentiation of malignant cells, enhances immunity, and exhibits antioxidant properties, all contributing to tumor cell destruction.

Deregulated inositol metabolism is a notable feature in various cancers, where inositol compounds modulate several critical pathways, particularly those involving phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a central regulator of cell growth, survival, migration, and metabolism, and its deregulation is common in many cancer types.

Inositols have been shown to reduce PI3K levels, thereby counteracting the activation of downstream pathways such as the PKC/RAS/ERK pathway. They can also disrupt ligand interactions between fibroblast growth factor (FGF) and its receptor, as well as epidermal growth factor (EGF)-transduction processes involving the IGF-II receptor and AP-1 complexes. Furthermore, inositol availability influences the equilibrium between PIP2 and PIP3, with inositol addition enhancing PIP2 content while reducing PIP3 through PI3K inhibition. Inositol polyphosphates are being investigated as promising parent molecules for designing novel inhibitors of PI3K-dependent signals, specifically by targeting protein-membrane interactions mediated by pleckstrin homology domains and phosphoinositides.

Inositol in Metabolic Syndrome and Type 2 Diabetes

Inositol, particularly myo-inositol (MI) and D-chiro-inositol (DCI), is a crucial mediator in metabolic health, with significant implications for metabolic syndrome (MetS) and type 2 diabetes (T2D). These conditions are characterized by altered insulin sensitivity, where inositols play a pivotal role wikipedia.org.

Inositols act as insulin sensitizers, improving the body's response to insulin and facilitating glucose uptake into cells, thereby contributing to reduced blood sugar levels and improved metabolic health wikipedia.orgnih.gov. Disruptions in the balance between MI and DCI are observed in conditions like T2D and polycystic ovary syndrome (PCOS), impairing insulin signaling; supplementation with inositols can help restore this balance. DCI, for instance, has been shown to reduce fasting glucose levels, HbA1c, and insulin resistance in individuals with T2D, gestational diabetes mellitus (GDM), and metabolic syndrome.

A pilot study involving patients with T2D showed that a three-month supplementation with a combination of myo-inositol (550 mg) and D-chiro-inositol (13.8 mg) significantly decreased fasting blood glucose and HbA1c levels compared to baseline.

Table 1: Impact of Myo- and D-chiro-Inositol Supplementation on Glycemic Control in Type 2 Diabetes

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)p-value
Fasting Blood Glucose (mg/dL)192.6 ± 60.2160.9 ± 36.40.02
HbA1c (%)8.6 ± 0.97.7 ± 0.90.02

Beyond glycemic control, myo-inositol supplementation has been linked to enhanced lipid profiles, including reductions in serum triglyceride and total cholesterol levels, and improvements in glucose tolerance. It has also shown potential in reducing blood pressure in individuals with metabolic syndrome. Further studies on the molecular mechanisms underlying inositol metabolism and signaling are anticipated to pave the way for new therapeutic strategies for insulin-resistant diseases.

Inositol in Inflammation

Inositol and its phosphorylated derivatives, collectively known as inositol phosphates (IPs), exhibit notable anti-inflammatory properties. Myo-inositol (Myo-Ins), the most abundant stereoisomer, along with its phospho-derivatives, has demonstrated anti-inflammatory actions across various experimental models. Myo-inositol has been shown to reduce inflammation scores and abrogate crypt damage in models of colitis. uni-freiburg.de This anti-inflammatory effect is partly mediated through the modulation of key signaling pathways. Myo-inositol can downregulate levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) by influencing pathways like nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT). nih.gov

Furthermore, myo-inositol has exhibited antioxidant capabilities that complement its anti-inflammatory actions. In human endothelial cells exposed to chronic hyperglycemia, myo-inositol reduced monocyte adhesion, decreased the exposure of adhesion molecules, and lowered intracellular reactive oxygen species (ROS) levels, suggesting a protective effect against inflammation induced by endothelial dysfunction in diabetes. biocrine.com Inositol derivatives have also shown anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. Elevated levels of myo-inositol are considered a marker for glial reactivity, gliosis, and neuroinflammation, with observations in HIV-exposed and uninfected children suggesting ongoing neuroinflammatory processes. The combination of inositol and choline (B1196258) may contribute to mitigating inflammation by modulating lipid metabolism and influencing the FAK-PI3K-Akt signaling pathway, as well as by down-regulating pro-inflammatory factors like TNF-α.

Inositol in Cardiovascular Health (e.g., Anti-atherogenic properties, Blood Pressure)

Research indicates that inositol compounds hold promise in supporting cardiovascular health, particularly through their anti-atherogenic properties and influence on blood pressure regulation. Myo-inositol has been observed to reduce blood pressure and improve lipid profiles in postmenopausal women with metabolic syndrome.

The inositol 1,4,5-trisphosphate receptors (IP3Rs), a family of intracellular Ca²⁺ release channels located on the endoplasmic reticulum membrane, play a critical role in regulating vasodilation and blood pressure. Studies using genetically engineered mouse models have demonstrated that the deletion of all three IP3R subtypes in endothelial cells leads to hypertension and a reduction in plasma nitric oxide (NO) concentration. This highlights the essential involvement of inositol signaling in vascular tone regulation. Myo-inositol itself possesses anti-inflammatory and antioxidant properties and is considered a potential vasodilator. It has been shown to help preserve nitric oxide (NO) signaling under diabetic conditions and offers a protective effect against prooxidant damage to human plasma and rat thoracic arteries. Additionally, D-chiro-inositol (DCI) and its methylated form, pinitol (3-O-methyl DCI), have been reported to preserve NO signaling and potentiate a vasodilator effect through the activation of endothelial NO synthase (eNOS). Given that atherosclerosis is characterized by low-grade chronic inflammation, the anti-inflammatory and antioxidant attributes of inositol may contribute to its anti-atherogenic potential.

Genetic and Epigenetic Influences on Inositol Metabolism and Function

The metabolism and function of inositol are intricately linked with genetic and epigenetic factors, influencing a wide array of physiological and pathological states. Genetic mutations in genes encoding proteins involved in myo-inositol synthesis and transport can lead to reduced inositol levels, contributing to the pathogenesis of conditions such as Polycystic Ovary Syndrome (PCOS), hypothyroidism, hyperinsulinemia, and dyslipidemia. Altered inositol metabolism and levels during fetal development have been correlated with pathological defects, including the pathogenesis of Down Syndrome, where gene products from an extra chromosome 21 can influence myo-inositol levels.

Inositol pyrophosphates (PP-InsPs), such as 5-diphosphoinositol pentakisphosphate (IP7), are signaling molecules synthesized by enzymes like inositol hexakisphosphate kinase 1 (IP6K1). IP7 plays a key role in regulating the association of Jumonji domain containing 2C (JMJD2C) with chromatin, thereby controlling crucial epigenetic modifications, including trimethyl-histone H3 lysine (B10760008) 9 (H3K9me3) levels, and consequently influencing gene transcription. These inositol pyrophosphates are also recognized as master regulators of cellular metabolism, impacting the balance between glycolysis and mitochondrial oxidative phosphorylation, and thus ATP production. Disruptions in inositol phosphate (B84403) synthesis can significantly impact metabolic functions, affecting processes such as glycolysis, gluconeogenesis, lipid synthesis, and mitochondrial function.

In yeast, inositol synthesis is highly regulated, and its cellular levels can influence the expression of hundreds of genes involved in phospholipid metabolism, the unfolded protein response, amino acid metabolism, and ribosome biogenesis. In human cells, inositol depletion has been shown to induce substantial changes in the expression of genes related to cell signaling, including extracellular signal-regulated kinase (ERK), and genes controlling amino acid transport and protein processing in the endoplasmic reticulum. The activity of myo-inositol-3-phosphate synthase (MIPS), the rate-limiting enzyme in inositol synthesis, can be modulated by epigenetic factors, which may lead to alternatively spliced isoforms that negatively affect enzyme activity. Furthermore, the gene ISYNA1, which encodes MIPS, exhibits gender- and tissue-specific DNA methylation, contributing to the regulation of the inositol biosynthetic pathway. Dietary patterns, specific nutrients, and bioactive compounds are reported to interact with metabolic traits through epigenetic mechanisms, positioning these interactions as potential targets for therapeutic interventions. The gut microbiota may also influence the epigenome by providing essential epigenetic substrates, such as folate and B vitamins, which are crucial for DNA or histone methylation.

Q & A

Q. How do I assess the metabolic stability of inositol derivatives in vitro?

  • Perform LC-MS/MS stability assays in simulated gastric fluid (SGF) and intestinal fluid (SIF). Calculate half-life (t½) and degradation kinetics using non-linear regression models .
  • Compare results to in vivo pharmacokinetic profiles from rodent studies to validate predictive accuracy .

Ethical & Reporting Standards

Q. What guidelines ensure reproducibility in inositol research?

  • Follow ARRIVE 2.0 guidelines for animal studies, detailing inositol dosage, administration routes, and blinding protocols. For human trials, adhere to CONSORT for randomized designs .
  • Disclose all raw data and analysis scripts in repositories like Zenodo to enable independent verification .

Q. How should I address conflicting results in grant proposals on inositol’s therapeutic potential?

  • Frame contradictions as opportunities for mechanistic exploration. For example, conflicting data on inositol’s antidepressant effects may arise from variability in blood-brain barrier permeability—propose PET imaging studies to resolve this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.